Cas no 1807103-01-0 (Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate)

Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate
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- Inchi: 1S/C11H10F2N2O3/c1-2-18-9(17)4-7-6(5-14)3-8(16)15-10(7)11(12)13/h3,11H,2,4H2,1H3,(H,15,16)
- InChI Key: RJHSNHDVSUOMKH-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(C#N)=CC(N1)=O)CC(=O)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 486
- XLogP3: 0
- Topological Polar Surface Area: 79.2
Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029045074-500mg |
Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate |
1807103-01-0 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
Alichem | A029045074-1g |
Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate |
1807103-01-0 | 97% | 1g |
$3,099.20 | 2022-03-31 | |
Alichem | A029045074-250mg |
Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate |
1807103-01-0 | 97% | 250mg |
$998.40 | 2022-03-31 |
Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate Related Literature
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Additional information on Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate
Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate (CAS No. 1807103-01-0): A Comprehensive Overview
Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate, identified by its CAS number 1807103-01-0, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the pyridine class, a heterocyclic aromatic organic compound that has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a cyano group, a difluoromethyl group, and a hydroxyl group, contribute to its unique chemical properties and reactivity, making it a valuable candidate for further exploration in medicinal chemistry.
The synthesis and characterization of Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate have been subjects of extensive research. The introduction of fluorine atoms into the molecular structure is a common strategy in drug design, as fluorine can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. In this context, the difluoromethyl group in Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate plays a crucial role in influencing its pharmacological profile. Additionally, the cyano and hydroxyl functional groups provide opportunities for further derivatization and interaction with biological targets.
Recent studies have highlighted the importance of pyridine derivatives in the development of novel therapeutic agents. Pyridines are integral components of many bioactive molecules, including antiviral, antibacterial, and anticancer drugs. The structural motif of Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate aligns well with this trend, offering a promising scaffold for medicinal chemists to explore. Researchers have been particularly interested in its potential as a precursor for more complex molecules with enhanced biological activity.
The< strong>Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate CAS No. 1807103-01-0 has been investigated for its pharmacological properties in various preclinical models. Initial studies suggest that this compound exhibits inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, its ability to interact with specific binding sites on target proteins may make it useful in the development of drugs targeting neurological disorders or inflammatory conditions. The< strong>cyano group is known to participate in hydrogen bonding and hydrophobic interactions, which can be critical for achieving high affinity binding to biological targets.
The< strong>difluoromethyl group is another key feature that contributes to the unique properties of Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to their enhanced lipophilicity and resistance to metabolic degradation. This characteristic makes them particularly attractive for drug development, as it can lead to longer half-lives and more consistent therapeutic effects. The< strong>hydroxyl group also plays a significant role in modulating the compound's solubility and bioavailability, which are critical factors in drug design.
In addition to its potential therapeutic applications, Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate has been explored as a building block for more complex molecules. Medicinal chemists often use simpler compounds like this one as starting points for synthesizing novel drug candidates with tailored properties. The versatility of its functional groups allows for modifications that can fine-tune its biological activity and optimize its pharmacological profile.
The< strong>Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate CAS No. 1807103-01-0 synthesis involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to introduce the desired functional groups into the molecular framework. These synthetic strategies not only highlight the compound's complexity but also demonstrate the sophistication of modern pharmaceutical chemistry.
Ongoing research continues to uncover new insights into the potential applications of Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate. Studies are being conducted to evaluate its efficacy in treating various diseases and to identify new therapeutic pathways where it might be beneficial. The combination of computational modeling and experimental validation is being used to accelerate these efforts, providing a more comprehensive understanding of its pharmacological effects.
The< strong>difluoromethyl,< strong>cyano, and< strong>hydroxyl groups in Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate contribute to its unique chemical behavior and biological activity. These functional groups enable interactions with various biological targets, making it a versatile scaffold for drug discovery. As research progresses, new derivatives of this compound are likely to be synthesized and tested for their therapeutic potential.
In conclusion, Ethyl 4-cyano-2-(difluoromethyl)-6-hydroxypyridine-3-acetate (CAS No. 1807103-01-0) represents an exciting area of research in pharmaceutical chemistry. Its structural features and potential applications make it a valuable compound for further exploration in drug development. With continued research efforts focused on understanding its pharmacological properties and optimizing its synthetic pathways, this molecule holds promise for contributing to future advancements in medicine.
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